

6,2',4'-Trimethoxyflavone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6,2',4'-Trimethoxyflavone

Cat. No.: B1211314

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An In-depth Examination of a Selective Aryl Hydrocarbon Receptor Antagonist

This technical guide provides a comprehensive overview of **6,2',4'-Trimethoxyflavone**, a significant flavonoid compound, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, biological activities, and the experimental protocols used to elucidate its functions.

Chemical Identifiers for 6,2',4'-Trimethoxyflavone

Identifier	Value
IUPAC Name	2-(2,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one[1][2]
SMILES String	COc1ccc(c(OC)c1)C2=CC(=O)c3cc(OC)ccc3O2 [3]
InChl Key	WUWFDVDASNSUKP-UHFFFAOYSA-N[1][2] [3]
CAS Number	720675-90-1[3]
Molecular Formula	C18H16O5[1]
Molecular Weight	312.32 g/mol [1]



Core Biological Activity: Selective Aryl Hydrocarbon Receptor (AHR) Antagonism

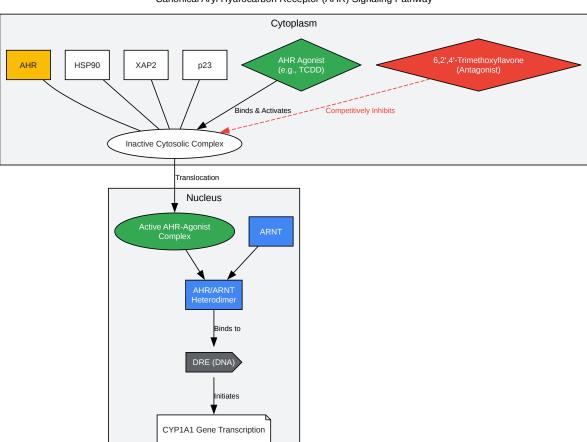
6,2',4'-Trimethoxyflavone is characterized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis.[3][4][5] A key feature of this compound is its lack of partial agonist activity, which distinguishes it from other AHR antagonists like α -naphthoflavone.[3][5] This "pure" antagonism makes it a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial agonism.

Mechanism of AHR Antagonism

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on DNA to regulate gene transcription, including that of cytochrome P450 enzymes like CYP1A1.[1][2][3][6] **6,2',4'-Trimethoxyflavone** competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene, to the receptor, thereby preventing the downstream transcriptional activation of target genes.[3][4][5]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway





Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

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Caption: Canonical AHR signaling and the antagonistic action of **6,2',4'-Trimethoxyflavone**.



Quantitative Data Summary

Biological Activity	Cell Line	Assay Type	Metric	Value	Reference
AHR Antagonism	-	Dioxin Response Element Reporter Assay	EC50	0.9 μΜ	INVALID- LINK
Inhibition of TNF-α Production	THP-1	ELISA	IC50	47.7 μg/mL	INVALID- LINK
Inhibition of Cell Migration	HN-30	In vitro migration assay	Effective Concentratio n	10 μΜ	INVALID- LINK
Inhibition of Cell Invasion	HN-30	In vitro invasion assay	Effective Concentratio n	10 μΜ	INVALID- LINK
CYP1A1 Inhibition	Human cDNA- expressed	Methoxyresor ufin O- demethylase	IC50 (for Flavone)	0.14 μΜ	INVALID- LINK[7]
CYP1A2 Inhibition	Human cDNA- expressed	Methoxyresor ufin O- demethylase	IC50 (for Flavone)	0.066 μM	INVALID- LINK[7]

Note: Data for CYP1A1 and CYP1A2 inhibition are for the parent compound "flavone" and are included for comparative context.

Experimental Protocols

AHR Antagonism: DRE-Luciferase Reporter Assay

This protocol is designed to quantify the antagonistic activity of **6,2',4'-Trimethoxyflavone** on the AHR signaling pathway.



· Cell Culture and Seeding:

- Culture an appropriate cell line (e.g., HepG2, Huh7) stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
- Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

Compound Preparation:

- Prepare a stock solution of **6,2',4'-Trimethoxyflavone** in DMSO.
- Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
- Prepare a solution of a known AHR agonist (e.g., TCDD at a concentration that gives ~80% of maximal response) in culture medium.

Treatment:

- Carefully remove the culture medium from the cells.
- Add the 6,2',4'-Trimethoxyflavone dilutions to the respective wells.
- Immediately add the AHR agonist solution to all wells except for the vehicle control.
- Incubate the plate for 24 hours at 37°C and 5% CO2.

Luciferase Assay:

- Equilibrate the plate and luciferase assay reagents to room temperature.
- Lyse the cells according to the luciferase assay kit manufacturer's protocol (e.g., using a passive lysis buffer).
- Measure the luciferase activity using a luminometer. If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.





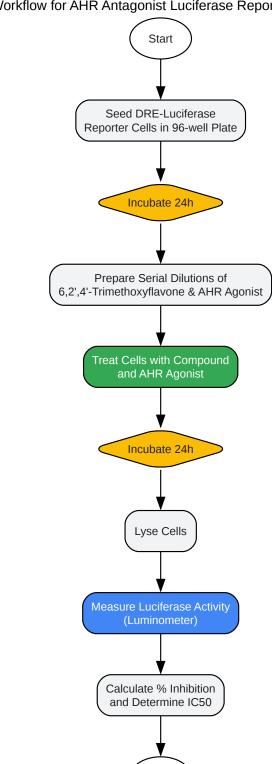


• Data Analysis:

- Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of 6,2',4'-Trimethoxyflavone.
- Plot the percent inhibition against the log concentration of the antagonist and determine the IC50 value.

AHR Antagonist Screening Workflow





Workflow for AHR Antagonist Luciferase Reporter Assay

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Caption: A typical workflow for screening AHR antagonists using a luciferase reporter assay.



Anti-inflammatory Activity: TNF-α Secretion in THP-1 Cells

This protocol details the measurement of the inhibitory effect of **6,2',4'-Trimethoxyflavone** on TNF- α secretion from LPS-stimulated THP-1 human monocytic cells.

- Cell Culture and Differentiation (Optional but recommended):
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
 - To differentiate into macrophage-like cells, treat THP-1 cells with Phorbol 12-myristate 13acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMAfree medium and rest the cells for 24 hours.
- Cell Seeding and Treatment:
 - Seed the THP-1 cells (differentiated or undifferentiated) in a 96-well plate.
 - Pre-treat the cells with various concentrations of 6,2',4'-Trimethoxyflavone for 1-2 hours.
- Stimulation:
 - \circ Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 μ g/mL) to induce an inflammatory response and TNF- α secretion.
 - Incubate for a specified period (e.g., 4-24 hours).
- Supernatant Collection:
 - Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
- TNF-α Quantification (ELISA):
 - Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight.
 - Block the plate with a suitable blocking buffer.



- Add the collected cell culture supernatants, along with a standard curve of recombinant human TNF-α, to the plate and incubate.
- Wash the plate and add a biotinylated detection antibody.
- After another incubation and wash, add a streptavidin-HRP conjugate.
- Finally, add a TMB substrate solution and stop the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - \circ Generate a standard curve and determine the concentration of TNF- α in each sample.
 - Calculate the percent inhibition of TNF-α secretion for each concentration of 6,2',4' Trimethoxyflavone and determine the IC50 value.

Inhibition of Cancer Cell Migration: Transwell Assay

This protocol describes a method to assess the effect of **6,2',4'-Trimethoxyflavone** on the migration of cancer cells.

- Cell Preparation:
 - Culture the cancer cell line of interest (e.g., HN-30) to ~80% confluency.
 - Starve the cells in serum-free medium for 12-24 hours prior to the assay.
 - Trypsinize and resuspend the cells in serum-free medium containing different concentrations of 6,2',4'-Trimethoxyflavone.
- Assay Setup:
 - $\circ\,$ Place Transwell inserts (typically with an 8 μm pore size membrane) into the wells of a 24-well plate.
 - Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.



- Seed the prepared cell suspension into the upper chamber of the Transwell inserts.
- Incubation:
 - Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-48 hours),
 depending on the cell type.
- · Cell Staining and Visualization:
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
 - Stain the cells with a staining solution such as crystal violet.
- Quantification:
 - Wash the inserts and allow them to dry.
 - Visualize and count the migrated cells in several random fields under a microscope.
 - Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the number of migrated cells.
- Data Analysis:
 - Compare the number of migrated cells in the treated groups to the untreated control group to determine the extent of migration inhibition.

Conclusion

6,2',4'-Trimethoxyflavone is a well-characterized selective AHR antagonist with demonstrated anti-inflammatory and anti-migratory properties in vitro. Its lack of partial agonism makes it a superior research tool for investigating the physiological and pathological roles of the AHR signaling pathway. The experimental protocols provided in this guide offer a framework for



further investigation into the therapeutic potential of this compound in oncology and inflammatory diseases.

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